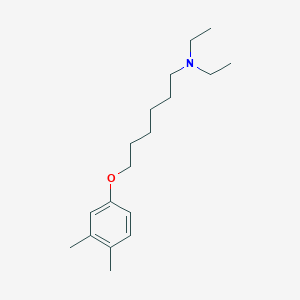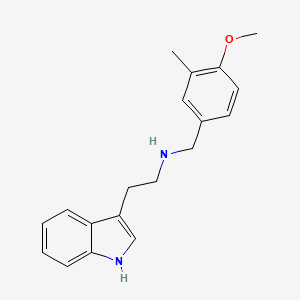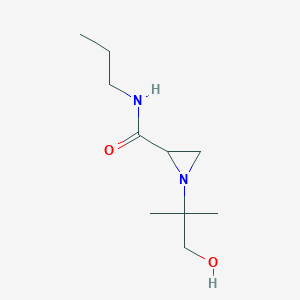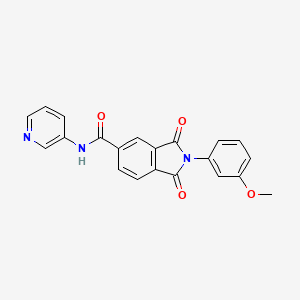
6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine, also known as DMHA, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. DMHA belongs to the class of compounds known as aliphatic amines, and it is structurally similar to compounds such as DMAA and ephedrine. In
Mecanismo De Acción
The mechanism of action of 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine is not fully understood, but it is thought to act as a sympathomimetic agent, similar to other compounds such as ephedrine and amphetamines. 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and attention.
Biochemical and Physiological Effects:
6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has also been shown to increase the release of glucose and fatty acids from adipose tissue, which can provide energy for physical activity. In addition, 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been shown to increase the activity of enzymes involved in the breakdown of fat, which can lead to increased fat loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has several advantages and limitations for use in lab experiments. One advantage is that it has a relatively long half-life, which allows for sustained effects over a longer period of time. However, one limitation is that it can be difficult to control the dosage of 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine, which can lead to variability in results. In addition, 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has not been extensively studied in humans, which limits its potential applications in clinical research.
Direcciones Futuras
There are several future directions for research on 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine. One area of interest is the potential use of 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine as a cognitive enhancer, particularly in individuals with cognitive impairments such as Alzheimer's disease. Another area of interest is the potential use of 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine as an athletic performance enhancer, particularly in endurance sports. Finally, further research is needed to fully understand the mechanism of action of 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine and its potential applications in various fields of scientific research.
Métodos De Síntesis
6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with diethylamine and 1-bromohexane. Another method involves the reaction of 3,4-dimethylphenol with diethylamine and 1-chlorohexane. Both methods result in the formation of 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine, which can be purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has potential applications in various fields of scientific research, including pharmacology, biochemistry, and neuroscience. 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been shown to have stimulant properties, similar to other compounds such as ephedrine and amphetamines. As a result, 6-(3,4-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been studied for its potential use as a cognitive enhancer and athletic performance enhancer.
Propiedades
IUPAC Name |
6-(3,4-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-19(6-2)13-9-7-8-10-14-20-18-12-11-16(3)17(4)15-18/h11-12,15H,5-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJICJUJUGJIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5176491.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)

![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)


![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)


![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)
![3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B5176573.png)